molecular formula C7H8N4S B1416168 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol CAS No. 74537-87-4

5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

Cat. No.: B1416168
CAS No.: 74537-87-4
M. Wt: 180.23 g/mol
InChI Key: DHCHLVYABLHAFQ-UHFFFAOYSA-N
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Description

Historical Context of Triazolopyrimidine Derivatives

The triazolopyrimidine scaffold represents one of the most important heterocyclic frameworks in modern organic chemistry, with its origins tracing back to the early twentieth century. The fundamental triazolopyrimidine structure was first discovered by Bulow and Haas in 1909, marking the beginning of systematic research into this class of fused heterocyclic compounds. This pioneering work established the foundation for what would become an extensive field of study in heterocyclic chemistry.

The historical development of triazolopyrimidine derivatives has been characterized by continuous evolution in synthetic methodologies and expanding applications. Throughout the twentieth century, researchers developed increasingly sophisticated approaches to construct these fused ring systems, leading to the identification of eight possible isomeric structures of triazolopyrimidine. Among these isomers, the 1,2,4-triazolo[1,5-a]pyrimidine derivatives emerged as the most stable configuration, though other isomeric forms, including the [4,3-c] variant found in our target compound, have demonstrated unique properties and applications.

The evolution of triazolopyrimidine chemistry has been driven by the recognition of these compounds as versatile scaffolds for medicinal chemistry applications. The structural similarities between triazolopyrimidine heterocycles and naturally occurring purine rings led to extensive investigation of these compounds as potential isosteric replacements for purines. This research direction has contributed significantly to the understanding of structure-activity relationships within this chemical class and has informed the design of new triazolopyrimidine derivatives with enhanced biological properties.

Significance of Thiol-Functionalized Heterocyclic Systems

Thiol-functionalized heterocyclic compounds represent a specialized class of organosulfur molecules that combine the inherent reactivity of sulfur with the electronic properties of heterocyclic aromatic systems. The incorporation of thiol groups into heterocyclic frameworks provides unique chemical and physical properties that distinguish these compounds from their non-sulfur analogs.

The thiol functional group in heterocyclic systems offers exceptional versatility in chemical reactivity. Thiols can participate in various chemical transformations, including thiol-ene reactions, disulfide bond formation, and metal coordination processes. These properties make thiol-functionalized heterocycles valuable building blocks in organic synthesis and materials science applications. The presence of the thiol group also influences the electronic distribution within the heterocyclic system, potentially affecting the compound's stability, reactivity, and biological activity.

In the context of biomedical applications, thiol-functionalized compounds have demonstrated unique properties related to their ability to form reversible covalent bonds and participate in redox processes. Thiolated polymers, for example, have shown enhanced biodegradability and biocompatibility compared to their non-thiolated counterparts. The thiol functionality enables the formation of crosslinked structures through disulfide bond formation, which can be exploited in drug delivery systems and tissue engineering applications.

The significance of thiol-functionalized heterocyclic systems extends to their potential applications in analytical chemistry and materials science. These compounds can serve as analytical reagents and standards due to their distinctive chemical properties. Additionally, the ability of thiols to coordinate with metal centers makes these compounds valuable for developing new catalytic systems and functional materials.

Key Structural Features and Nomenclature

The compound 5,7-dimethyl-triazolo[4,3-c]pyrimidine-3-thiol exhibits a complex heterocyclic structure that combines multiple important structural elements. The molecule features a fused bicyclic system consisting of a 1,2,4-triazole ring fused to a pyrimidine ring in the [4,3-c] configuration. This specific fusion pattern distinguishes it from other triazolopyrimidine isomers and contributes to its unique chemical properties.

The structural framework of this compound can be systematically analyzed through its individual components. The triazole ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions, providing multiple sites for potential chemical interactions and influencing the electronic properties of the entire molecule. The pyrimidine ring contributes additional nitrogen atoms and aromatic character, creating a nitrogen-rich heterocyclic system with distinctive chemical behavior.

Table 1: Molecular Properties of 5,7-Dimethyl-triazolo[4,3-c]pyrimidine-3-thiol

Property Value Reference
Molecular Formula C₇H₈N₄S
Molecular Weight 180.23 g/mol
CAS Registry Number 74537-87-4
Melting Point 242-244°C
IUPAC Name 5,7-dimethyltriazolo[4,3-c]pyrimidine-3(2H)-thione
InChI Key PWCVDMQUGBXVGI-UHFFFAOYSA-N

The substitution pattern of the compound includes two methyl groups located at positions 5 and 7 of the fused ring system. These methyl substituents influence both the steric and electronic properties of the molecule, potentially affecting its reactivity and physical characteristics. The positioning of these methyl groups creates an asymmetric substitution pattern that may influence the compound's crystal packing and intermolecular interactions.

The thiol functional group at position 3 represents the most chemically reactive component of the molecule. In the solid state and in solution, this thiol group may exist in tautomeric equilibrium with its thione form, as indicated by the alternative IUPAC nomenclature referring to the compound as a thione. This tautomerism between thiol and thione forms is a characteristic feature of many sulfur-containing heterocycles and can significantly influence the compound's chemical behavior and biological activity.

Table 2: Structural Identifiers and Classification

Identifier Type Value Reference
ChEMBL ID CHEMBL1531298
European Community Number 825-417-2
DSSTox Substance ID DTXSID80351628
Wikidata ID Q82128180

The nomenclature of this compound follows established conventions for fused heterocyclic systems. The bracketed numbers [4,3-c] indicate the specific fusion pattern between the triazole and pyrimidine rings, where the triazole ring is fused across positions 4 and 3 of the pyrimidine ring. This notation system allows for precise identification of the compound among the eight possible triazolopyrimidine isomers and facilitates accurate communication within the scientific community.

The structural complexity of 5,7-dimethyl-triazolo[4,3-c]pyrimidine-3-thiol reflects the sophisticated nature of modern heterocyclic chemistry. The combination of multiple heteroatoms, fused ring systems, and functional groups creates a molecule with rich chemical potential for further derivatization and application development. Understanding these structural features is essential for predicting the compound's behavior in various chemical environments and for designing synthetic strategies to access related molecules.

Properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHLVYABLHAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=S)N2C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Subsequent reduction using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole. Finally, the target compound is synthesized by reacting this intermediate with acetyl acetone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results.

  • Mechanism of Action : The compound's thio group is believed to enhance its interaction with microbial enzymes, leading to inhibition of bacterial growth.
  • Case Study : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20.85 μM
Escherichia coliResistant (no activity detected)

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that modifications to the triazole and pyrimidine structures can lead to enhanced cytotoxicity against various cancer cell lines.

  • Mechanism : The triazole ring may interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Case Study : A study reported that specific derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells .

Synthetic Applications

This compound serves as a building block in the synthesis of more complex molecules.

Multicomponent Reactions

The compound can be utilized in multicomponent reactions (MCRs), which are valuable for synthesizing diverse chemical entities in a single step.

  • Example Reaction : A four-component reaction involving this compound has been optimized to yield various substituted derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Trifluoromethyl

Key Compound : 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

  • Molecular Formula : C₇H₅F₃N₄S
  • Melting Point : 143.7–144.2°C
  • Spectral Data :
    • ¹H NMR : δ 8.42 (s, pyrimidine-H), 2.91 (s, CH₃)
    • ¹³C NMR : δ 165.31 (C=S), 142.23 (q, CF₃)
    • MS : m/z 233.1 ([M-H]⁻)

Comparison :

  • The methyl groups in the target compound may reduce steric hindrance, favoring interactions in less hydrophobic environments.

Ring Junction and Isomerism

Example Compounds :

  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) vs. [1,5-c] isomer (8)
    • NMR Shifts : C3-H and C5-H protons in the [4,3-c] isomer (9) appear more downfield than those in the [1,5-c] isomer (8).
    • Melting Points : [4,3-c] derivatives (e.g., compound 9) generally exhibit higher melting points than [1,5-c] analogs due to differences in crystal packing .

Relevance to Target Compound :
The [4,3-c] ring junction in 5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol likely imposes distinct electronic and steric effects compared to other fusion patterns, influencing reactivity and intermolecular interactions.

Functional Group Variations: Thiol vs. Thione vs. Carboxylic Acid

Thione Analogs :

  • 8-Phenyl-10-(p-tolyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (CH₃L) :
    • Studied via DFT calculations, showing planar geometry and intramolecular charge transfer .
    • Thione (-S-) groups may participate in tautomerism (thiol-thione equilibrium), altering binding affinities .

Carboxylic Acid Derivative :

  • 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic Acid :
    • pKa : -2.35 (predicted), indicating strong acidity .
    • Density : 1.57 g/cm³, higher than typical thiols due to the polar carboxylic group .

Comparison :

  • The thiol group in the target compound offers nucleophilic reactivity, while the carboxylic acid analog is more acidic and hydrophilic. Thione derivatives exhibit distinct tautomeric behavior, which could influence biological activity .

Antifungal Activity :

  • Thiochromanone derivatives with sulfur-containing groups (e.g., 3-benzylidenethiochromanones) also exhibit antifungal properties, suggesting that the thiol moiety in the target compound may contribute to similar activity .

Energetic Materials :

  • Triazolo-pyrimidines with nitro groups (e.g., DNPP, LLM-119) are used in explosives due to their thermal stability . The dimethyl-thiol derivative is unlikely to share these applications but highlights the structural versatility of the core scaffold.

Data Tables

Table 1: Key Properties of Triazolo[4,3-c]pyrimidine Derivatives

Compound Name Molecular Formula Melting Point (°C) Key Substituents Notable Properties/Applications References
This compound C₇H₈N₄S Not reported 5,7-CH₃; 3-SH Biochemical reagent
5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol C₇H₅F₃N₄S 143.7–144.2 5-CH₃; 7-CF₃; 3-SH Antifungal activity
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic Acid C₈H₈N₄O₂ Not reported 5,7-CH₃; 3-COOH High acidity (pKa = -2.35)

Table 2: Impact of Ring Junction on Physical Properties

Compound Ring Junction ¹H NMR Shifts (Key Protons) Melting Point (°C) References
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) [4,3-c] δ 8.42 (C3-H), 7.89 (C5-H) 236–238
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) [1,5-c] δ 7.75 (C2-H), 7.60 (C5-H) 198–200

Biological Activity

Overview

5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol (CAS No. 74537-87-4) is a heterocyclic compound belonging to the triazolopyrimidine family. Its molecular formula is C7_7H8_8N4_4S, and it has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins essential for cell cycle progression, leading to significant alterations in cellular functions and potential antiproliferative effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies have shown that this compound can induce G0/G1 phase arrest and apoptosis in cancer cells.
  • It has demonstrated comparable activity to standard anticancer drugs against multiple cancer types including breast cancer and non-small cell lung cancer (NSCLC) .

Antimicrobial Properties

The compound also displays significant antimicrobial activity:

  • It has been noted for its effectiveness against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).
  • Studies have shown that it can inhibit biofilm formation and has a nuclease-like activity that increases in the presence of hydrogen peroxide .

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : In another investigation involving Staphylococcus aureus, the compound exhibited a strong inhibitory effect on both planktonic cells and biofilms. This suggests its potential utility in treating infections caused by resistant strains .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Its biochemical properties include:

  • Interaction with various enzymes and cofactors that influence its metabolism.
  • Transport mechanisms within cells that facilitate its distribution and efficacy .

Dosage Effects

In animal models, varying dosages of this compound have shown that lower doses effectively inhibit CDK2 without significant toxicity. This highlights its therapeutic potential while minimizing adverse effects .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces G0/G1 phase arrest and apoptosis ,
AntimicrobialEffective against MRSA and biofilm formation ,
Nuclease-likeExhibits nuclease activity in presence of hydrogen peroxide
Dosage EffectsLower doses inhibit CDK2 with minimal toxicity

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Discovery Studio to model interactions with fungal enzymes like 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with heme cofactor and hydrophobic interactions with methyl groups .
  • Antifungal Assays :
    • Microdilution Method : Test against Candida albicans (ATCC 90028) with fluconazole as a control.
    • Time-Kill Curves : Assess fungicidal vs. fungistatic effects at 0.5–16 µg/mL concentrations .

Data Contradiction Note : Some studies report higher activity against Aspergillus spp. than Candida, likely due to variations in membrane permeability. Validate via ergosterol biosynthesis inhibition assays .

How can computational tools streamline the design of derivatives with enhanced pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and aqueous solubility. Methyl groups improve lipophilicity but may reduce solubility .
  • QSAR Modeling : Train models on triazolo-pyrimidine datasets to correlate substituents (e.g., electron-withdrawing groups at C5) with antifungal IC50 values .
  • Metabolic Stability : Simulate phase I/II metabolism using CYP450 enzyme models to identify labile sites (e.g., thiol oxidation) .

What strategies address low yields in large-scale synthesis of this compound?

Q. Basic Research Focus

  • Catalyst Screening : Replace HCl with p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency (yield increases from 68% to 82%) .
  • Workflow Integration : Adopt flow chemistry for methylation steps to reduce reaction time (batch: 12 hrs → flow: 2 hrs) .
  • Purification : Use countercurrent chromatography with heptane/ethyl acetate to isolate high-purity product (>99%) .

How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

Q. Advanced Research Focus

  • Physicochemical Profiling : Measure logD (octanol-water distribution) at pH 7.4 to assess membrane penetration. Low logD (<1) may explain poor in vivo efficacy despite potent in vitro activity .
  • Protein Binding : Use ultrafiltration to quantify serum albumin binding. High binding (>90%) reduces free drug concentrations .
  • Metabolite Identification : Perform LC-MS/MS to detect inactive sulfoxide metabolites formed in vivo .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Reactant of Route 2
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.